1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Overview
Description
1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the chlorophenyl group:
Formation of the piperidine ring: The piperidine ring is synthesized separately and then attached to the oxadiazole ring through a series of coupling reactions.
Final coupling: The benzyl group is introduced in the final step through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-benzylpiperidine-4-carboxamide: Lacks the oxadiazole and chlorophenyl groups, resulting in different chemical and biological properties.
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
1-benzyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Lacks the carboxamide group, potentially altering its reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-19-9-5-4-8-18(19)21-25-20(29-26-21)14-24-22(28)17-10-12-27(13-11-17)15-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPJELJLHWSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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